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Compound of Interest

Compound Name: 2-Chloro-4-methoxyquinazoline

Cat. No.: B1601111 Get Quote

An In-Depth Technical Guide to 2-Chloro-4-
methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals

Core Directive: A Comprehensive Overview
This technical guide provides a detailed exploration of 2-Chloro-4-methoxyquinazoline, a

heterocyclic organic compound of significant interest in medicinal chemistry. This document

moves beyond a simple recitation of facts to offer a synthesized understanding of its chemical

properties, synthesis, and potential applications, grounded in authoritative scientific evidence.

As a key building block in the synthesis of more complex molecules, a thorough understanding

of 2-Chloro-4-methoxyquinazoline is crucial for researchers engaged in the design and

development of novel therapeutics.

I. Molecular Identity and Physicochemical
Properties
2-Chloro-4-methoxyquinazoline is a substituted quinazoline, a class of compounds

composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the

2-position and a methoxy group at the 4-position imparts distinct chemical characteristics that

are pivotal to its reactivity and utility in organic synthesis.
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Property Value Source(s)

CAS Number 77767-98-7 [1]

Molecular Formula C₉H₇ClN₂O [2]

Molecular Weight 194.62 g/mol [2]

Melting Point 99-100 °C [3]

Boiling Point (Predicted) 280.9±23.0 °C [3]

Density (Predicted) 1.333±0.06 g/cm³ [3]

pKa (Predicted) 1.63±0.30 [3]

These properties are essential for designing reaction conditions, purification procedures, and

for predicting the compound's behavior in various solvent systems.

II. Synthesis and Reactivity: A Scientist's
Perspective
The synthesis of 2-Chloro-4-methoxyquinazoline is conceptually rooted in the well-

established chemistry of quinazolines. While specific, detailed protocols for this exact molecule

are not abundantly available in peer-reviewed literature, its synthesis can be logically inferred

from the preparation of analogous compounds. The most probable synthetic route involves the

selective nucleophilic substitution of a more elaborated precursor.

A common and versatile starting material for such syntheses is 2,4-dichloroquinazoline. The

underlying principle of this synthetic strategy is the differential reactivity of the two chlorine

atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack

than the chlorine at the 2-position. This regioselectivity is a cornerstone of quinazoline

chemistry and allows for the sequential and controlled introduction of different functional

groups.

Experimental Protocol: A Proposed Synthesis
The following protocol is a generalized procedure based on the known reactivity of 2,4-

dichloroquinazolines and represents a viable method for the preparation of 2-Chloro-4-
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methoxyquinazoline.

Reaction Scheme:

Reactants

2,4-dichloroquinazoline

Nucleophilic Aromatic
Substitution (SNAr)Sodium methoxide

Methanol (solvent)

2-Chloro-4-methoxyquinazoline

Regioselective substitution
at C4 position

Click to download full resolution via product page

A proposed synthetic workflow for 2-Chloro-4-methoxyquinazoline.

Materials:

2,4-dichloroquinazoline

Sodium methoxide (NaOMe)

Anhydrous methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography
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Hexanes and ethyl acetate for elution

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 2,4-dichloroquinazoline (1 equivalent) in anhydrous methanol

under an inert atmosphere (e.g., nitrogen or argon).

Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0 to 1.2

equivalents) portion-wise at room temperature. The addition may be exothermic, and cooling

in an ice bath may be necessary to maintain the temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the

reaction should be monitored by thin-layer chromatography (TLC) until the starting material

is consumed.

Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the

methanol under reduced pressure. Partition the residue between dichloromethane and water.

Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with

saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over

anhydrous magnesium sulfate or sodium sulfate.

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude product. Purify the crude product by flash column chromatography on silica

gel using a suitable gradient of hexanes and ethyl acetate to afford pure 2-Chloro-4-
methoxyquinazoline.

Causality in Experimental Choices:

Anhydrous Conditions: The use of anhydrous methanol is critical to prevent the formation of

the corresponding 4-hydroxyquinazoline as a byproduct.

Inert Atmosphere: An inert atmosphere minimizes the risk of side reactions with atmospheric

moisture and oxygen.
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Regioselectivity: The preferential reaction at the 4-position is due to the greater

electrophilicity of this carbon, a well-documented phenomenon in quinazoline chemistry.

III. Spectroscopic Characterization
While a dedicated, publicly available, and fully assigned NMR spectrum for 2-Chloro-4-
methoxyquinazoline is not readily found in the primary literature, the expected spectral

features can be predicted based on the analysis of closely related analogs. For instance, the

1H and 13C NMR spectra of various 4-methoxyquinazolines have been reported in the

supporting information of a study by The Royal Society of Chemistry, which can serve as a

valuable reference for spectral interpretation.[4]

Expected 1H NMR Signals:

A singlet for the methoxy protons (-OCH₃) around 4.2 ppm.

A set of multiplets or distinct doublets and triplets in the aromatic region (approximately 7.5-

8.5 ppm) corresponding to the protons on the quinazoline ring system.

Expected 13C NMR Signals:

A signal for the methoxy carbon around 54 ppm.

A series of signals in the aromatic region (approximately 115-167 ppm) for the carbons of the

quinazoline core. The carbons attached to the electronegative chlorine and oxygen atoms

(C2 and C4) would be expected to resonate at the downfield end of this range.

IV. Applications in Drug Discovery and Medicinal
Chemistry
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a

molecular framework that is capable of binding to a variety of biological targets. The 2-chloro-4-

substituted quinazoline motif, in particular, serves as a versatile intermediate in the synthesis of

a wide range of biologically active molecules.

While direct biological data for 2-Chloro-4-methoxyquinazoline is limited in the public domain,

its structural similarity to other quinazoline-based compounds suggests its potential as a
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precursor for various therapeutic agents. For example, derivatives of 2-chloro-4-

anilinoquinazoline have been investigated as potent anticancer agents.[1][5] One study

highlighted a series of novel 2-chloro-4-anilino-quinazolines as dual inhibitors of Epidermal

Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-

2), both of which are validated targets in cancer therapy.[6]

Furthermore, a related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine,

has been identified as a potent inducer of apoptosis with significant in vivo activity in cancer

models.[3] This underscores the potential of the 2-chloroquinazoline core in the development of

novel oncology drugs.

The primary utility of 2-Chloro-4-methoxyquinazoline in a drug discovery program would

likely be as a starting material or key intermediate. The chlorine atom at the 2-position can be

displaced by various nucleophiles, allowing for the introduction of diverse functionalities and

the generation of a library of compounds for biological screening.

Logical Relationship in Drug Discovery Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03509f
https://pubmed.ncbi.nlm.nih.gov/24269511/
https://www.scilit.com/publications/e3ed4284e7e464b410c74f726aaa9bd6
https://www.benchchem.com/product/b1601111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-4-methoxyquinazoline
(Starting Material)

Nucleophilic Substitution at C2

Library of Novel
Quinazoline Derivatives

High-Throughput
Biological Screening

Hit Identification

Lead Optimization

Drug Candidate

Click to download full resolution via product page

The role of 2-Chloro-4-methoxyquinazoline in a typical drug discovery pipeline.

V. Conclusion and Future Directions
2-Chloro-4-methoxyquinazoline is a valuable heterocyclic compound with significant potential

as a building block in medicinal chemistry and drug discovery. Its well-defined chemical

properties and the predictable reactivity of its quinazoline core make it an attractive starting
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material for the synthesis of diverse molecular libraries. While direct biological data on this

specific molecule is sparse, the established biological activities of related quinazoline

derivatives, particularly in the realm of oncology, suggest that novel compounds derived from 2-
Chloro-4-methoxyquinazoline could hold therapeutic promise. Future research efforts should

focus on the exploration of its synthetic utility and the systematic biological evaluation of its

derivatives to unlock their full potential in the development of new medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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